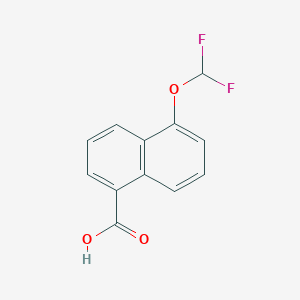
Ethyl 3-ethylquinoline-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-ethylquinoline-4-carboxylate is a heterocyclic aromatic compound with the molecular formula C14H15NO2. It is a derivative of quinoline, which is known for its versatile applications in industrial and synthetic organic chemistry. Quinoline and its derivatives are essential scaffolds in drug discovery and play a significant role in medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-ethylquinoline-4-carboxylate can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically uses o-aminobenzophenones and diethylmalonate as starting materials . The reaction is catalyzed by a base and involves heating the mixture under reflux conditions. Another method involves the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols such as microwave irradiation and ultrasound-promoted synthesis .
Industrial Production Methods
Industrial production of this compound often employs scalable and efficient methodologies. These include one-pot reactions and solvent-free reaction conditions utilizing eco-friendly and reusable catalysts . The use of green chemistry principles is emphasized to minimize environmental impact and enhance sustainability.
化学反応の分析
Types of Reactions
Ethyl 3-ethylquinoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to the formation of various substituted quinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include quinoline-4-carboxylic acid derivatives, amine derivatives, and various substituted quinoline compounds .
科学的研究の応用
Ethyl 3-ethylquinoline-4-carboxylate has a wide range of scientific research applications:
作用機序
The mechanism of action of ethyl 3-ethylquinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, influencing biological processes such as cell signaling, metabolism, and gene expression . The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Ethyl 3-ethylquinoline-4-carboxylate can be compared with other similar compounds, such as:
Quinoline-3-carboxylates: These compounds share a similar quinoline core structure but differ in the position and nature of substituents.
Indole derivatives: Indole derivatives also possess a heterocyclic aromatic structure and exhibit diverse biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
CAS番号 |
21233-74-9 |
|---|---|
分子式 |
C14H15NO2 |
分子量 |
229.27 g/mol |
IUPAC名 |
ethyl 3-ethylquinoline-4-carboxylate |
InChI |
InChI=1S/C14H15NO2/c1-3-10-9-15-12-8-6-5-7-11(12)13(10)14(16)17-4-2/h5-9H,3-4H2,1-2H3 |
InChIキー |
UGXIZTYEIYEMKE-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C2=CC=CC=C2N=C1)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Phenyl-1,4-diazaspiro[4.5]decan-2-one](/img/structure/B11874900.png)
![(1R,2S)-2-[tert-butyl(dimethyl)silyl]oxycyclohexan-1-ol](/img/structure/B11874907.png)
![1,7-Diazaspiro[4.4]nonane, 7-(6-methoxy-3-pyridazinyl)-](/img/structure/B11874908.png)
![8-Bromo-5-chloro-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11874911.png)


![2-Chloropyrimido[2,1-a]isoquinolin-4-one](/img/structure/B11874936.png)






